molecular formula C20H26O4S2 B12559917 1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane CAS No. 188940-57-0

1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane

Cat. No.: B12559917
CAS No.: 188940-57-0
M. Wt: 394.6 g/mol
InChI Key: SZAPBCMXGPYERU-UHFFFAOYSA-N
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Description

1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two tert-butylphenyl groups and a tetraoxo-disulfane core. Its molecular formula is C22H26O2S2, and it has a molecular weight of 402.58 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane typically involves the reaction of 4-tert-butylphenyl derivatives with sulfur-containing reagents under controlled conditions. One common method involves the use of 4-tert-butylphenyl lithium reagents, which react with sulfur dichloride to form the desired disulfane compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the disulfane to thiols or sulfides using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane involves its interaction with molecular targets such as enzymes and receptors. The compound’s disulfane core can undergo redox reactions, influencing cellular redox states and modulating signaling pathways. Additionally, the tert-butylphenyl groups can interact with hydrophobic regions of proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is unique due to its tetraoxo-disulfane core, which imparts distinct chemical reactivity and biological activity. This core structure allows for versatile redox chemistry and interactions with biological targets, making it valuable for various applications in research and industry.

Properties

CAS No.

188940-57-0

Molecular Formula

C20H26O4S2

Molecular Weight

394.6 g/mol

IUPAC Name

1-tert-butyl-4-(4-tert-butylphenyl)sulfonylsulfonylbenzene

InChI

InChI=1S/C20H26O4S2/c1-19(2,3)15-7-11-17(12-8-15)25(21,22)26(23,24)18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3

InChI Key

SZAPBCMXGPYERU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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